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molecular formula C8H8N4S B1299987 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol CAS No. 3652-32-2

4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1299987
M. Wt: 192.24 g/mol
InChI Key: ACDUEIIMRXEFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04900743

Procedure details

1-(4-Pyridoyl)-4-methylthiosemicarbazide (10.4 g, 4.97×10-2 mole) and 1 molar aqueous NaHCO3 (480 ml, 4.80×10-1 mole) were stirred and heated to reflux. After refluxing overnight, the reaction was cooled in an ice bath before being acidified by the dropwise addition of concentrated hydrochloric acid (40 ml, 4.8×10-1 mole). The product was collected by filtration and dried by suction.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([NH:9][NH:10][C:11]([NH:13][CH3:14])=[S:12])=O)=[CH:3][CH:2]=1.C([O-])(O)=O.[Na+].Cl>>[CH3:14][N:13]1[C:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)=[N:9][NH:10][C:11]1=[S:12] |f:1.2|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
N1=CC=C(C=C1)C(=O)NNC(=S)NC
Name
Quantity
480 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried by suction

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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